2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a 5-chloro-2-methoxyphenyl group.
Mechanism of Action
Target of Action
The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The interaction of the compound with α1-ARs affects the adrenergic signaling pathway . This pathway plays a crucial role in the contraction of smooth muscles in various parts of the body, including blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can influence numerous physiological processes and conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The compound’s action on α1-ARs can lead to various molecular and cellular effects. For instance, it can cause the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for numerous disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, temperature, and the presence of endogenous neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonation reactions, where benzenesulfonyl chloride reacts with the piperazine ring under basic conditions.
Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, where acetic anhydride or acetyl chloride reacts with the amine group on the piperazine ring.
Substitution with the 5-chloro-2-methoxyphenyl Group: The final step involves the substitution reaction where the 5-chloro-2-methoxyphenyl group is introduced, typically through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the acetamide group to an amine.
Substitution: Introduction of various nucleophiles at the chloro or methoxy positions.
Scientific Research Applications
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on different receptors and enzymes, making it a candidate for drug development.
Biological Studies: It is used in research to understand its mechanism of action and its impact on cellular pathways.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds share a similar piperazine core and are studied for their therapeutic potential.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature a piperazine ring and are investigated for their anti-tubercular activity.
Uniqueness
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl and 5-chloro-2-methoxyphenyl groups contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-18-8-7-15(20)13-17(18)21-19(24)14-22-9-11-23(12-10-22)28(25,26)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMJCIZOSLPLTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.